2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3-fluoro-4-methoxyphenyl group and a methyl group. This compound is of significant interest due to its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-fluoro-4-methoxybenzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Solvent recovery and recycling are also employed to reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the oxadiazole ring, potentially opening it to form hydrazides or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents under controlled conditions.
Major Products:
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid.
Reduction: Formation of 3-fluoro-4-methoxybenzohydrazide.
Substitution: Formation of halogenated derivatives like this compound-2-yl halides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and analgesic effects, making it a candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Industry: Potential use in the development of agrochemicals and materials science due to its stability and reactivity
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostanoids, mediators of inflammation and pain. The presence of the fluorine atom enhances its binding affinity to the enzyme, thereby increasing its potency. The methoxy group contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and enhancing its bioavailability .
Comparison with Similar Compounds
2-(3-Fluoro-4-methoxyphenyl)-1,3,4-oxadiazole: Lacks the methyl group, which may affect its pharmacological profile.
2-(3-Fluoro-4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Substitution of the methyl group with a phenyl group, potentially altering its biological activity.
2-(3-Fluoro-4-methoxyphenyl)-5-ethyl-1,3,4-oxadiazole: The ethyl group may influence its solubility and reactivity.
Uniqueness: The presence of both the 3-fluoro-4-methoxyphenyl group and the methyl group in 2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole provides a unique combination of electronic and steric effects, enhancing its pharmacological properties compared to its analogs .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6-12-13-10(15-6)7-3-4-9(14-2)8(11)5-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQXQBVSQXQCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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